molecular formula C24H30BrN5O2 B14919591 N'-{(3Z)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide

N'-{(3Z)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide

Cat. No.: B14919591
M. Wt: 500.4 g/mol
InChI Key: SLROCWONWUIWGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~-{5-BROMO-1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-(DIMETHYLAMINO)BENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N’~1~-{5-BROMO-1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-(DIMETHYLAMINO)BENZOHYDRAZIDE involves several steps The starting material is typically an indole derivative, which undergoes bromination to introduce the bromo group at the 5-positionThe final step involves the condensation of the resulting intermediate with 4-(dimethylamino)benzohydrazide under acidic conditions to form the target compound .

Chemical Reactions Analysis

N’~1~-{5-BROMO-1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-(DIMETHYLAMINO)BENZOHYDRAZIDE undergoes various chemical reactions, including:

Scientific Research Applications

N’~1~-{5-BROMO-1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-(DIMETHYLAMINO)BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an antiviral and anticancer agent due to its ability to interact with biological targets.

    Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and viral infections.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’~1~-{5-BROMO-1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-(DIMETHYLAMINO)BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound binds to certain enzymes and receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with key signaling pathways in cells .

Comparison with Similar Compounds

N’~1~-{5-BROMO-1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-(DIMETHYLAMINO)BENZOHYDRAZIDE can be compared with other indole derivatives such as:

Properties

Molecular Formula

C24H30BrN5O2

Molecular Weight

500.4 g/mol

IUPAC Name

N-[5-bromo-1-[(dipropylamino)methyl]-2-hydroxyindol-3-yl]imino-4-(dimethylamino)benzamide

InChI

InChI=1S/C24H30BrN5O2/c1-5-13-29(14-6-2)16-30-21-12-9-18(25)15-20(21)22(24(30)32)26-27-23(31)17-7-10-19(11-8-17)28(3)4/h7-12,15,32H,5-6,13-14,16H2,1-4H3

InChI Key

SLROCWONWUIWGZ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.